molecular formula C21H30O9 B13385780 Gemfibrozil b-D-glucuronide

Gemfibrozil b-D-glucuronide

Cat. No.: B13385780
M. Wt: 426.5 g/mol
InChI Key: CJMNXSKEVNPQOK-UHFFFAOYSA-N
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Description

Gemfibrozil b-D-glucuronide is a metabolite of gemfibrozil, a lipid-regulating drug used to treat hyperlipidemia. This compound is formed through the glucuronidation of gemfibrozil, a process primarily mediated by the enzyme UDP-glucuronosyltransferase. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of gemfibrozil, influencing its metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemfibrozil b-D-glucuronide is synthesized through the glucuronidation of gemfibrozil. This process involves the conjugation of gemfibrozil with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where gemfibrozil is metabolized.

Industrial Production Methods: Industrial production of this compound involves the extraction of the metabolite from biological samples, such as urine, after administering gemfibrozil to volunteers. The extracted compound is then purified using techniques like reversed-phase high-performance liquid chromatography to obtain a pure white solid .

Chemical Reactions Analysis

Types of Reactions: Gemfibrozil b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the glucuronide conjugate can lead to the release of gemfibrozil, while oxidation reactions can further metabolize the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used to hydrolyze this compound.

    Oxidation: Oxidizing agents such as cytochrome P450 enzymes can facilitate the oxidation of this compound.

Major Products:

Mechanism of Action

Gemfibrozil b-D-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 2C8. This inhibition is time-dependent and selective, leading to significant drug-drug interactions with other substrates of CYP2C8. The compound binds to the active site of the enzyme, preventing the metabolism of other drugs and altering their pharmacokinetics .

Comparison with Similar Compounds

  • Clofibrate b-D-glucuronide
  • Fenofibrate b-D-glucuronide
  • Bezafibrate b-D-glucuronide

Comparison: Gemfibrozil b-D-glucuronide is unique in its potent inhibition of cytochrome P450 2C8, which is not as pronounced in other similar compounds. This makes it particularly significant in the study of drug-drug interactions and the metabolism of lipid-regulating drugs .

Properties

IUPAC Name

6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMNXSKEVNPQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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